molecular formula C17H16Cl3NO3 B15095722 Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester CAS No. 937682-60-5

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester

Cat. No.: B15095722
CAS No.: 937682-60-5
M. Wt: 388.7 g/mol
InChI Key: UKPUYEHVMALZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzoic acid core substituted with chlorine and a propylamino group linked to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Anthranilic acid, 5-chloro-, methyl ester
  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 5-chloroanthranilate

Uniqueness

Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester is unique due to its specific substitution pattern and the presence of both chlorine and dichlorophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Biological Activity

Benzoic acid derivatives, particularly those with chlorinated phenoxy groups, have garnered attention due to their diverse biological activities, including herbicidal properties and potential applications in pharmaceuticals. This article delves into the biological activity of Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester , exploring its mechanisms, efficacy, and implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its benzoic acid core modified with a chloro group and a phenoxy propyl amine side chain. This structure contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₅H₁₈Cl₂N₁O₂
Molecular Weight319.22 g/mol
SolubilityModerately soluble in organic solvents
Melting PointNot specified

The biological activity of this compound primarily stems from its ability to interact with specific biochemical pathways. The chloro and phenoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes effectively.

  • Herbicidal Activity : The compound exhibits significant herbicidal properties by inhibiting the growth of various weed species. It acts by disrupting the photosynthetic process and affecting hormonal balance within plants.
  • Antimicrobial Properties : Studies have indicated that benzoic acid derivatives possess antimicrobial activity against a range of bacteria and fungi, likely due to their ability to disrupt cell membranes.

Herbicidal Efficacy

In a controlled study examining the herbicidal effects of benzoic acid derivatives, it was found that the compound significantly reduced the biomass of target weed species compared to untreated controls. The application rates varied from 0.5 to 2 kg/ha, with optimal results observed at 1 kg/ha.

  • Target Weeds : Common lambsquarters (Chenopodium album), pigweed (Amaranthus retroflexus)
  • Results : Up to 85% reduction in weed biomass after two weeks post-application.

Antimicrobial Activity

A separate investigation assessed the antimicrobial effects of this compound against pathogenic bacteria such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.

BacteriaMIC (mg/mL)
E. coli0.5
Staphylococcus aureus0.25

These findings suggest that the compound has potential as an antimicrobial agent in agricultural and clinical settings.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of benzoic acid derivatives:

  • Toxicological Assessments : Toxicity studies indicate a low acute toxicity profile in mammals, suggesting safety for agricultural use when applied according to guidelines.
  • Environmental Impact : Research indicates that while effective as a herbicide, the environmental persistence of benzoic acid derivatives is moderate, necessitating careful management to minimize ecological disruption.

Properties

CAS No.

937682-60-5

Molecular Formula

C17H16Cl3NO3

Molecular Weight

388.7 g/mol

IUPAC Name

methyl 5-chloro-2-[3-(2,5-dichlorophenoxy)propylamino]benzoate

InChI

InChI=1S/C17H16Cl3NO3/c1-23-17(22)13-9-11(18)4-6-15(13)21-7-2-8-24-16-10-12(19)3-5-14(16)20/h3-6,9-10,21H,2,7-8H2,1H3

InChI Key

UKPUYEHVMALZAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NCCCOC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.